2-(3-Chloro-4-fluorophenyl)oxirane 2-(3-Chloro-4-fluorophenyl)oxirane
Brand Name: Vulcanchem
CAS No.: 1020994-89-1
VCID: VC6035312
InChI: InChI=1S/C8H6ClFO/c9-6-3-5(8-4-11-8)1-2-7(6)10/h1-3,8H,4H2
SMILES: C1C(O1)C2=CC(=C(C=C2)F)Cl
Molecular Formula: C8H6ClFO
Molecular Weight: 172.58

2-(3-Chloro-4-fluorophenyl)oxirane

CAS No.: 1020994-89-1

Cat. No.: VC6035312

Molecular Formula: C8H6ClFO

Molecular Weight: 172.58

* For research use only. Not for human or veterinary use.

2-(3-Chloro-4-fluorophenyl)oxirane - 1020994-89-1

Specification

CAS No. 1020994-89-1
Molecular Formula C8H6ClFO
Molecular Weight 172.58
IUPAC Name 2-(3-chloro-4-fluorophenyl)oxirane
Standard InChI InChI=1S/C8H6ClFO/c9-6-3-5(8-4-11-8)1-2-7(6)10/h1-3,8H,4H2
Standard InChI Key VUAQOERANOXMJB-UHFFFAOYSA-N
SMILES C1C(O1)C2=CC(=C(C=C2)F)Cl

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound features an oxirane ring (a three-membered cyclic ether) attached to a phenyl ring substituted with chlorine and fluorine atoms at the 3- and 4-positions, respectively. The IUPAC name is 2-(3-chloro-4-fluorophenyl)oxirane, and its molecular weight is approximately 172.58 g/mol (calculated from the formula C8H6ClFO\text{C}_8\text{H}_6\text{ClFO}).

Table 1: Physicochemical Properties

PropertyValue/Description
Molecular FormulaC8H6ClFO\text{C}_8\text{H}_6\text{ClFO}
Molecular Weight172.58 g/mol
Boiling PointNot reported (estimated >200°C)
Melting PointNot reported (analogs: 40–60°C)
SolubilityLow in water; soluble in organic solvents (e.g., DCM, THF)
StabilitySensitive to moisture and nucleophiles

The electron-withdrawing effects of the chlorine and fluorine substituents reduce electron density on the epoxide ring, enhancing its electrophilicity. This property makes the compound highly reactive toward nucleophiles such as amines, alcohols, and thiols.

Synthesis Methods

Laboratory-Scale Synthesis

The most common route involves the epoxidation of 3-chloro-4-fluorostyrene using peracids like meta-chloroperbenzoic acid (m-CPBA). The reaction proceeds via electrophilic addition to the double bond, forming the epoxide ring under mild conditions (0–25°C, dichloromethane solvent).

3-Chloro-4-fluorostyrene+m-CPBA2-(3-Chloro-4-fluorophenyl)oxirane+m-chlorobenzoic acid\text{3-Chloro-4-fluorostyrene} + \text{m-CPBA} \rightarrow \text{2-(3-Chloro-4-fluorophenyl)oxirane} + \text{m-chlorobenzoic acid}

Yields typically range from 60–80%, depending on reaction optimization.

Industrial Production

Continuous flow reactors are employed for scalable synthesis, ensuring precise temperature control and reduced side reactions. Catalytic methods using titanium silicalite (TS-1) with hydrogen peroxide have been explored for greener epoxidation, though applicability to this specific substrate requires validation.

Table 2: Synthetic Routes Comparison

MethodReagents/ConditionsYield (%)Advantages
Peracid Epoxidationm-CPBA, DCM, 0–25°C60–80Mild conditions, high selectivity
Flow Reactor SynthesisContinuous H₂O₂, catalyst70–85Scalable, reduced waste
Enzymatic EpoxidationStyrene monooxygenase50–70Enantioselective, eco-friendly

Reactivity and Chemical Reactions

Nucleophilic Ring-Opening

The strained epoxide ring undergoes nucleophilic attack at the less substituted oxygen atom due to steric and electronic factors. Common reactions include:

  • Amine Attack: Forms β-amino alcohols (e.g., with aniline, producing N(2-hydroxy-3-(3-chloro-4-fluorophenyl)propyl)aniline\text{N}-(2\text{-hydroxy-3-(3-chloro-4-fluorophenyl)propyl)aniline}).

  • Thiol Addition: Yields β-hydroxy sulfides, useful in polymer chemistry.

  • Acid-Catalyzed Hydrolysis: Generates vicinal diols, which can be further oxidized to diketones.

Reduction and Oxidation

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the epoxide to 1,2-diols.

  • Oxidation: Potassium permanganate (KMnO₄) under acidic conditions cleaves the diol to form carboxylic acids.

Applications in Research

Pharmaceutical Intermediates

The compound is a precursor to β-blockers and antifungal agents. For example, ring-opening with ethanolamine produces derivatives with potential adrenergic receptor activity.

Materials Science

Epoxide-functionalized polymers derived from this compound exhibit enhanced thermal stability, making them suitable for coatings and adhesives.

DerivativeApplicationBiological Activity (if applicable)
β-Amino AlcoholsDrug candidates (e.g., β-blockers)Hypertension treatment
Vicinal DiolsChiral ligands in catalysisAsymmetric synthesis
Polyepoxide ResinsIndustrial coatingsHeat resistance

Biological Activity and Mechanisms

Antimicrobial Properties

Structural analogs demonstrate moderate activity against Staphylococcus aureus and Escherichia coli, likely via disruption of cell membrane integrity. The electrophilic epoxide may alkylate microbial enzymes, though specific targets remain uncharacterized.

Comparison with Analogous Compounds

Table 4: Structural and Reactivity Comparisons

CompoundSubstituentsReactivity (vs. Target Compound)
2-(4-Chlorophenyl)oxirane4-ClLower electrophilicity
2-(3-Fluorophenyl)oxirane3-FSimilar reactivity, lower steric hindrance
2-(3,4-Dichlorophenyl)oxirane3-Cl, 4-ClHigher ring strain, faster reactions

The 3-chloro-4-fluoro substitution pattern in the target compound balances electronic withdrawal and steric effects, enabling controlled reactivity compared to dihalogenated analogs.

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